N-tert-Butyldiethanolamine

概要

説明

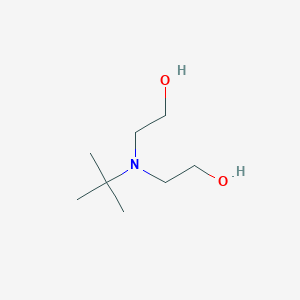

N-tert-Butyldiethanolamine (tBu-DEA, CAS 2160-93-2) is a tertiary amine with the molecular formula C₈H₁₉NO₂ and a molecular weight of 161.24 g/mol . Its IUPAC name is 2-[tert-butyl(2-hydroxyethyl)amino]ethanol, and its structure features a bulky tert-butyl group attached to a diethanolamine backbone . This compound is synthesized via the reaction of tert-butylamine with ethylene oxide under controlled temperature (50–160°C) and pressure (0–0.8 MPa) conditions, using catalysts to improve yield and purity .

tBu-DEA is notable for its Lewis basicity and applications in materials science, particularly in the development of polyurethane imides (PUIs) for gas sensors. For example, tBu-DEA-based PUIs demonstrated a sensitivity of 6.8 kHz/ppm for detecting SO₂ at 28 ppm, attributed to the compound’s steric and electronic properties . It also exhibits moderate volatility, with a boiling point of 265.3°C and a melting point range of 40–45°C .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyldiethanolamine typically involves the reaction of tert-butylamine with ethylene oxide. The process can be summarized as follows:

Catalyst Addition: A catalyst is added to a reactor, and the air in the reactor is replaced with nitrogen.

Vacuum and Temperature Control: The reactor is vacuumized to a pressure between -0.1MPa and -0.03MPa, and the temperature is raised to 50-160°C.

Reaction: Metered tert-butylamine is added, followed by the slow addition of metered ethylene oxide, ensuring the temperature remains between 50°C and 160°C. The pressure is maintained at 0-0.8MPa until the reaction is complete.

Post Treatment and Purification: The mixture is subjected to post-treatment and purification to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield, better product quality, and cost-effectiveness. The use of appropriate catalysts and controlled reaction conditions ensures efficient production .

化学反応の分析

Types of Reactions: N-tert-Butyldiethanolamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Oxides and ketones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Chemical Synthesis and Intermediates

N-tert-Butyldiethanolamine is primarily utilized as a chemical intermediate in the synthesis of various compounds. It serves as a building block in the production of pharmaceuticals and agrochemicals. The synthetic methods for TBDEA have been optimized to improve yield and reduce energy consumption. For instance, a recent patent describes a method that employs a catalyst and operates under controlled pressure and temperature conditions, enhancing the efficiency of the reaction process .

Coatings and Adhesives

TBDEA is extensively used in the formulation of coatings and adhesives due to its excellent adhesion properties and ability to enhance the durability of products. It acts as a curing agent in epoxy systems and is incorporated into polyurethane formulations to improve flexibility and resistance to environmental factors. Research indicates that waterborne polyurethane systems incorporating TBDEA exhibit superior corrosion inhibition properties, making them suitable for protective coatings in harsh environments .

Metalworking Fluids

In metalworking applications, TBDEA functions as an effective additive in cutting fluids and lubricants. Its presence helps reduce friction and wear during machining processes, thereby extending tool life and improving surface finish. The compound's ability to form stable emulsions contributes to its effectiveness in these applications.

Electronics Industry

The electronics sector utilizes TBDEA in various applications including the manufacture of electronic components and circuits. Its properties as a surfactant facilitate the dispersion of other materials, enhancing the performance of electronic devices. Additionally, TBDEA is employed in cleaning agents used during the production of semiconductor devices.

Environmental Applications

Recent studies have explored TBDEA's potential for environmental remediation, particularly in wastewater treatment processes. Its ability to chelate heavy metals makes it a candidate for removing contaminants from industrial effluents, thus contributing to pollution control efforts.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments indicate that while high doses can lead to adverse effects, lower concentrations are generally considered safe for use . The no observed adverse effect level (NOAEL) has been established at 100 mg/kg body weight per day, suggesting that careful management of exposure levels can mitigate health risks.

Case Study 1: Corrosion Inhibition

A study investigated the performance of waterborne polyurethane based on this compound in corrosion inhibition. The findings demonstrated that formulations containing TBDEA significantly reduced corrosion rates compared to control samples, highlighting its effectiveness as an additive in protective coatings .

Case Study 2: Metalworking Applications

In another case study focused on metalworking fluids, TBDEA was evaluated for its lubricating properties during machining operations. Results showed that TBDEA-containing fluids not only improved tool life but also enhanced surface finish quality, confirming its utility in industrial applications.

作用機序

The mechanism of action of N-tert-Butyldiethanolamine involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow it to form hydrogen bonds and coordinate with metal ions. In corrosion inhibition, for example, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation .

類似化合物との比較

Structural and Physical Properties

The tert-butyl group in tBu-DEA distinguishes it structurally and functionally from analogous amines. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| N-tert-Butyldiethanolamine | C₈H₁₉NO₂ | 161.24 | 265.3 | Bulky tert-butyl substituent |

| N-Methyldiethanolamine (MDEA) | C₅H₁₃NO₂ | 119.16 | ~247 | Linear methyl group |

| N-Phenyldiethanolamine (Ph-DEA) | C₁₀H₁₅NO₂ | 181.23 | N/A | Aromatic phenyl group |

| 2-(Isopropylamino)ethanol (IPAE) | C₅H₁₃NO | 117.16 | N/A | Branched isopropyl group |

- Steric Effects : The tert-butyl group in tBu-DEA enhances steric hindrance , reducing unwanted side reactions in polymerization processes compared to MDEA or Ph-DEA .

- Volatility : tBu-DEA has a higher boiling point than MDEA, making it less volatile and suitable for high-temperature applications .

Gas Sensor Performance

| Compound | Target Gas | Sensitivity (kHz/ppm) | Detection Range (ppm) | Stability |

|---|---|---|---|---|

| tBu-DEA | SO₂ | 6.8 | 0.312–20 | High |

| MDEA | CO₂ | N/A | N/A | Moderate |

| Piperazine-diol | SO₂ | 5.2 | 0.5–15 | Moderate |

tBu-DEA’s superior sensitivity and stability in SO₂ detection are attributed to its tert-butyl group , which enhances polymer-gas interactions .

Thermodynamic Data

| Compound | Aqueous Solubility (mol%) | Vapor Pressure (kPa, 25°C) |

|---|---|---|

| tBu-DEA | 12.5 | 0.00128 |

| IPAE | 18.7 | 0.00210 |

| MAPA | 22.3 | 0.00095 |

tBu-DEA’s lower solubility makes it less ideal for aqueous solvent systems but suitable for non-polar environments .

生物活性

N-tert-Butyldiethanolamine (TBDEA) is a tertiary amine that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, materials science, and pharmaceuticals. This article explores the biological activity of TBDEA, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its structure:

- Chemical Formula : CHNO

- CAS Number : 2160-93-2

TBDEA is a colorless liquid at room temperature and is soluble in water and organic solvents. Its unique properties stem from the presence of both amine and alcohol functional groups, which contribute to its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

TBDEA exhibits various biological activities through several mechanisms:

- Corrosion Inhibition : TBDEA has been shown to effectively inhibit corrosion in metals, particularly carbon steel, in acidic environments. Research indicates that TBDEA-based waterborne polyurethanes can significantly reduce corrosion rates by forming protective films on metal surfaces .

- Cellular Interactions : Studies have demonstrated that TBDEA can influence cellular processes. For instance, it has been observed to affect membrane permeability in liposomes, enhancing the diffusion of substrates across lipid bilayers under specific conditions . This property is crucial for drug delivery systems.

- Toxicological Effects : While TBDEA has beneficial applications, it also poses potential health risks. Prolonged exposure can lead to respiratory issues such as asthma-like symptoms and skin sensitization reactions . These adverse effects highlight the importance of understanding its biological impact comprehensively.

1. Corrosion Inhibition Studies

A study published in MDPI analyzed the effectiveness of TBDEA-based waterborne polyurethane as a corrosion inhibitor. The findings indicated that the presence of TBDEA significantly enhanced the protective properties of the polyurethane coating, leading to reduced corrosion rates in acidic environments (Table 1).

| Parameter | Without TBDEA | With TBDEA |

|---|---|---|

| Corrosion Rate (mpy) | 12.5 | 3.2 |

| Adhesion Strength (MPa) | 1.5 | 3.8 |

2. Cellular Membrane Studies

Research investigating the effects of TBDEA on liposomal membranes revealed that exposure to low-frequency magnetic fields altered membrane permeability, facilitating increased substrate diffusion. This study emphasizes TBDEA's potential role in enhancing drug delivery systems .

3. Toxicological Assessments

Toxicological evaluations have shown that TBDEA can cause irritation upon contact with skin or eyes and may lead to chronic respiratory conditions after prolonged exposure . These findings are critical for occupational safety and handling guidelines.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-TBDEA with high purity (>97%)?

N-TBDEA can be synthesized via alkylation of diethanolamine with tert-butyl halides under alkaline conditions. Key steps include:

- Using phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems (e.g., dichloromethane/water) .

- Optimizing reaction temperature (30–40°C) and stoichiometric ratios to minimize byproducts such as mono-alkylated derivatives .

- Purification via fractional distillation or column chromatography to achieve >97% purity, verified by GC/MS or NMR .

Q. How should researchers characterize the physicochemical properties of N-TBDEA?

Standard characterization includes:

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (40–45°C) and decomposition profiles .

- Vapor pressure : Measured using static or dynamic methods (e.g., 0.00128 mmHg at 25°C) .

- Hydrophobicity : Compare logP values with analogs like N-Phenyldiethanolamine using HPLC retention times .

Advanced Research Questions

Q. How can vapor-liquid equilibrium (VLE) data for N-TBDEA and its aqueous solutions inform solvent design?

VLE studies reveal N-TBDEA’s potential as a CO₂ capture agent. Methodological approaches include:

- Using a recirculating equilibrium cell to measure phase behavior at varying temperatures and pressures .

- Modeling interactions with water via the Extended UNIQUAC framework to predict activity coefficients and solubility .

- Example Binary mixtures with water show non-ideal behavior due to hydrogen bonding, impacting solvent regeneration energy .

Q. What strategies resolve contradictions in reported reaction yields for N-TBDEA derivatives?

Discrepancies in yields (e.g., 32% vs. 47% in alkylation reactions) may arise from:

- Catalyst choice : Transition metal catalysts (e.g., Mg(acac)) under inert atmospheres improve selectivity .

- Reaction monitoring : Real-time GC analysis to track intermediate formation and adjust reactant ratios .

- Statistical validation : Use Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading) .

Q. How does the tert-butyl group in N-TBDEA influence its reactivity compared to other ethanolamines?

The bulky tert-butyl group:

- Steric effects : Reduces nucleophilicity at the nitrogen center, slowing protonation kinetics in acid-gas capture applications .

- Thermodynamic stability : Enhances thermal resistance compared to N-Methyldiethanolamine, as shown in accelerated aging tests (TGA/DSC) .

- Comparative data : N-TBDEA’s pKa is ~9.2, lower than N-Phenyldiethanolamine (pKa ~10.5), affecting its CO₂ absorption capacity .

Q. Methodological Guidance

Q. What experimental designs are optimal for studying N-TBDEA’s role in coordination chemistry?

For metal complexation studies:

- Use dysprosium(III) nitrate or chromium(III) chloride with N-TBDEA in acetonitrile, followed by crystallization in methanol/diethyl ether .

- Characterize complexes via single-crystal X-ray diffraction (e.g., WinGX suite for structure refinement) .

- Compare stability constants with other ligands using UV-Vis titration .

Q. How should researchers address discrepancies in thermophysical property datasets?

- Cross-validate data using multiple techniques (e.g., static vs. ebulliometric vapor pressure measurements) .

- Reference benchmark studies like Trollebø et al. (2020), which report N-TBDEA’s enthalpy of vaporization as 68.2 kJ/mol .

- Apply uncertainty analysis to identify measurement errors (e.g., ±0.5°C in temperature control) .

特性

IUPAC Name |

2-[tert-butyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJGXOOOMKCJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029230 | |

| Record name | tert-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-93-2 | |

| Record name | tert-Butyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(1,1-dimethylethyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1,1-dimethylethyl)imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUZ7LWS39G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。